molecular formula C16H23NO B290616 N-(2-sec-butylphenyl)cyclopentanecarboxamide

N-(2-sec-butylphenyl)cyclopentanecarboxamide

货号 B290616
分子量: 245.36 g/mol
InChI 键: PNNXHUWKLBFNGF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-sec-butylphenyl)cyclopentanecarboxamide, commonly known as BMS-986, is a novel and selective agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various autoimmune diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.

作用机制

BMS-986 works by selectively activating the N-(2-sec-butylphenyl)cyclopentanecarboxamide receptor, which is expressed on the surface of immune cells. Activation of N-(2-sec-butylphenyl)cyclopentanecarboxamide receptor leads to the sequestration of immune cells in lymph nodes, thereby preventing their migration to sites of inflammation. This results in a reduction of inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects
BMS-986 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for the N-(2-sec-butylphenyl)cyclopentanecarboxamide receptor, with minimal activity on other S1P receptor subtypes. In preclinical studies, BMS-986 has been shown to reduce the infiltration of immune cells into inflamed tissues, reduce cytokine production, and improve tissue damage.

实验室实验的优点和局限性

One of the main advantages of BMS-986 is its selectivity for the N-(2-sec-butylphenyl)cyclopentanecarboxamide receptor, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. One limitation of BMS-986 is its high cost of synthesis, which may limit its use in large-scale experiments.

未来方向

There are several future directions for the development of BMS-986. One area of focus is the optimization of the pharmacokinetic properties of the drug, particularly its half-life and bioavailability. Another area of focus is the evaluation of the efficacy of BMS-986 in clinical trials for the treatment of autoimmune diseases. Finally, there is a need for further research on the mechanism of action of BMS-986, particularly on the downstream signaling pathways activated by the N-(2-sec-butylphenyl)cyclopentanecarboxamide receptor.

合成方法

The synthesis of BMS-986 involves a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 2-sec-butylphenylboronic acid with cyclopentanone in the presence of a palladium catalyst to form the corresponding alcohol. The alcohol is then converted to the corresponding chloride using thionyl chloride. The final step involves the reaction of the chloride with an amine to form the target compound, BMS-986.

科学研究应用

BMS-986 has been extensively studied in preclinical models of autoimmune diseases, particularly in multiple sclerosis. In a mouse model of multiple sclerosis, BMS-986 was shown to reduce the severity of the disease and improve motor function. It also reduced the infiltration of immune cells into the central nervous system, which is a hallmark of multiple sclerosis. BMS-986 has also shown promising results in preclinical models of psoriasis and inflammatory bowel disease.

属性

分子式

C16H23NO

分子量

245.36 g/mol

IUPAC 名称

N-(2-butan-2-ylphenyl)cyclopentanecarboxamide

InChI

InChI=1S/C16H23NO/c1-3-12(2)14-10-6-7-11-15(14)17-16(18)13-8-4-5-9-13/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,17,18)

InChI 键

PNNXHUWKLBFNGF-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2CCCC2

规范 SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2CCCC2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。